molecular formula C8H8ClFO2 B8029429 1-Chloro-2,4-dimethoxy-3-fluorobenzene

1-Chloro-2,4-dimethoxy-3-fluorobenzene

Cat. No.: B8029429
M. Wt: 190.60 g/mol
InChI Key: BLFNQWKVLGVWKB-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethoxy-3-fluorobenzene is an aromatic compound with the molecular formula C8H8ClFO2 It is characterized by the presence of chlorine, fluorine, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxy-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of 2,4-dimethoxybenzene. The reaction typically requires a catalyst such as iron(III) chloride for chlorination and a fluorinating agent like hydrogen fluoride for fluorination .

Industrial Production Methods: Industrial production of 1-chloro-3-fluoro-2,4-dimethoxybenzene often involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation followed by halogenation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-dimethoxy-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2,4-dimethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-2,4-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity towards nucleophiles. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products .

Comparison with Similar Compounds

  • 1-Chloro-3-fluoro-2-methoxybenzene
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
  • 2-Fluoro-1,4-dimethoxybenzene

Uniqueness: 1-Chloro-2,4-dimethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.

Properties

IUPAC Name

1-chloro-3-fluoro-2,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFNQWKVLGVWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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